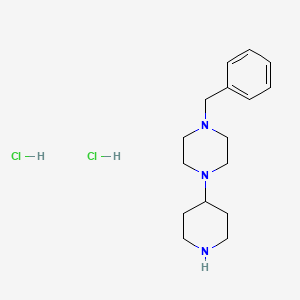

1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C16H27Cl2N3 . It is a solid substance and is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringC1CN(CCN1)C2CCN(CC2)Cc3ccccc3 . The InChI code for this compound is 1S/C16H25N3/c1-2-4-15(5-3-1)14-18-10-6-16(7-11-18)19-12-8-17-9-13-19/h1-5,16-17H,6-14H2 . Physical and Chemical Properties Analysis

The molecular weight of this compound is 332.313 . It is a solid substance . More specific physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found .Aplicaciones Científicas De Investigación

Pharmacological Actions and Metabolic Pathways 1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride is part of the arylpiperazine class of compounds, which have been studied for their clinical applications, particularly in the treatment of depression, psychosis, and anxiety. Arylpiperazine derivatives like buspirone, nefazodone, and trazodone undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites show a variety of effects related to serotonin receptors, with some also having affinity for other neurotransmitter receptors. The pharmacological actions of these derivatives, including their distribution in tissues and their metabolism, are key areas of research. This provides insight into their potential therapeutic applications and the importance of understanding individual variability in drug metabolism due to differences in enzyme expression and activity (Caccia, 2007).

DNA Binding and Chromosomal Staining The compound has relevance in the context of its structural similarity to compounds known for their ability to bind to DNA, specifically to the minor groove of double-stranded B-DNA. This binding is selective for AT-rich sequences and is a characteristic of synthetic dyes like Hoechst 33258, which contains a piperazine derivative. These properties make such compounds useful in biological research for chromosomal and nuclear staining, and as tools in the analysis of nuclear DNA content, with potential applications in plant cell biology and as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Antimycobacterial Activity Research into piperazine derivatives, including those structurally related to this compound, has identified significant antimycobacterial activity. These compounds have shown potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds highlights the importance of piperazine as a structural component in developing new anti-TB molecules, showcasing the ongoing efforts to find safer, selective, and cost-effective agents for TB treatment (Girase et al., 2020).

Therapeutic Patent Review A review of therapeutic patents reveals the broad potential of piperazine derivatives across a variety of therapeutic areas, such as antipsychotic, antihistamine, antianginal, and antidepressant activities, among others. Piperazine is highlighted as a flexible building block in drug discovery, with modifications to its structure affecting the medicinal potential of the resultant molecules. This review underlines the significance of piperazine derivatives in the rational design of drugs and suggests further investigation into their therapeutic applications (Rathi et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various protein targets .

Mode of Action

It’s suggested that similar compounds may bind to specific sites on their target proteins, modulating their activity .

Biochemical Pathways

Similar compounds have been shown to influence various cellular processes through their interaction with protein targets .

Result of Action

Similar compounds have been shown to induce various cellular responses, such as apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Propiedades

IUPAC Name |

1-benzyl-4-piperidin-4-ylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3.2ClH/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16;;/h1-5,16-17H,6-14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPORWCEMZXALU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660763 |

Source

|

| Record name | 1-Benzyl-4-(piperidin-4-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868707-62-4 |

Source

|

| Record name | 1-Benzyl-4-(piperidin-4-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(3,5-xylyl)phosphinophenyl]methanol](/img/structure/B6593872.png)

![2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide](/img/structure/B6593930.png)

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6593952.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B6593965.png)